N-(3-Nitrobenzylidene)aniline
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Overview
Description
N-(3-Nitrobenzylidene)aniline is an organic compound with the molecular formula C13H10N2O2. It is a Schiff base derivative formed by the condensation of 3-nitrobenzaldehyde and aniline. This compound is known for its distinctive structure, which includes a nitro group attached to the benzylidene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Nitrobenzylidene)aniline is typically synthesized through a Schiff base reaction, where 3-nitrobenzaldehyde reacts with aniline in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature. The product is then purified by recrystallization .
Industrial Production Methods
The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrobenzylidene)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Reduction: 3-Aminobenzylideneaniline.
Oxidation: 3-Nitrosobenzylideneaniline or 3,5-Dinitrobenzylideneaniline.
Substitution: Halogenated derivatives such as 3-Bromo-N-(3-nitrobenzylidene)aniline.
Scientific Research Applications
N-(3-Nitrobenzylidene)aniline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-(3-Nitrobenzylidene)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form coordination complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrobenzylidene)aniline
- N-(3-Nitrobenzylidene)-3-(trifluoromethyl)aniline
- 2,3-Dichloro-N-(3-nitrobenzylidene)aniline
Uniqueness
N-(3-Nitrobenzylidene)aniline is unique due to the position of the nitro group on the benzylidene moiety, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(3-nitrophenyl)-N-phenylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAUVLILDZGNSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5676-82-4 |
Source
|
Record name | NSC155578 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-NITROBENZYLIDENE)ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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